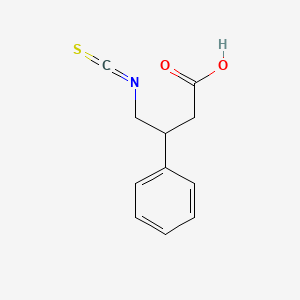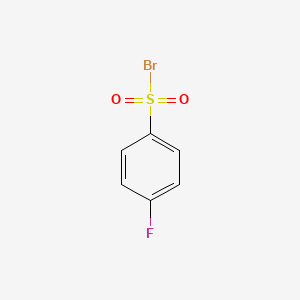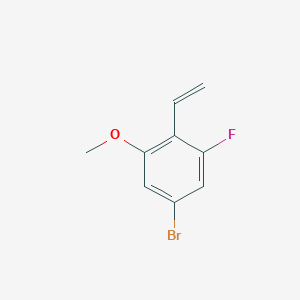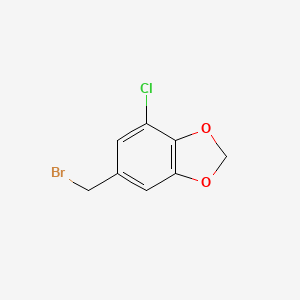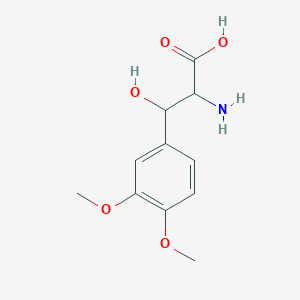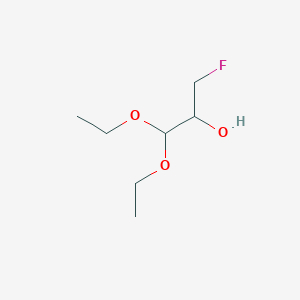
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-aminoethanol in the presence of a suitable condensing agent. The reaction is followed by esterification with methanol and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure high efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques is common to achieve the desired quality and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
科学的研究の応用
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
作用機序
The mechanism of action of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The pyrrole ring structure may also contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar aminoethyl functionality but different core structure.
Methyl 2-(2-aminoethyl)-1H-imidazole-4-carboxylate hydrochloride: Another pyrrole derivative with similar functional groups.
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific combination of the pyrrole ring and aminoethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-8(9(12)13-2)3-5-11(7)6-4-10;/h3,5H,4,6,10H2,1-2H3;1H |
InChIキー |
ZTWHBKMHYJWLSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN1CCN)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


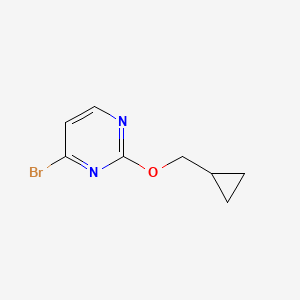
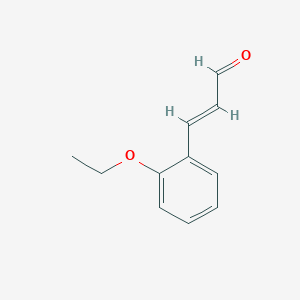
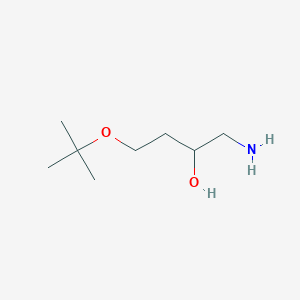
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
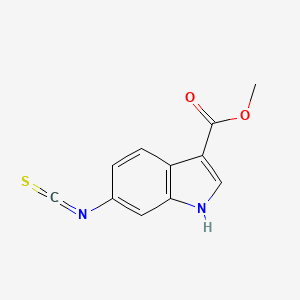

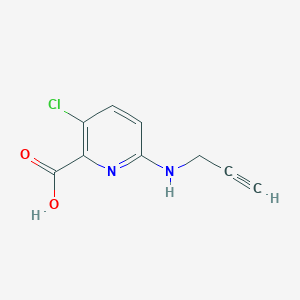
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
